molecular formula C6H10OS B14316865 3-(Methoxymethylidene)thiolane CAS No. 112996-47-1

3-(Methoxymethylidene)thiolane

Cat. No.: B14316865
CAS No.: 112996-47-1
M. Wt: 130.21 g/mol
InChI Key: BYOJENQEOFIGCC-UHFFFAOYSA-N
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Description

3-(Methoxymethylidene)thiolane is a heterocyclic compound containing a five-membered ring with sulfur as the heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethylidene)thiolane typically involves the reaction of thiolane derivatives with methoxymethylidene reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where thiolane is treated with methoxymethylidene chloride in the presence of a base such as sodium methoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis. For example, the use of alumina as a catalyst in the vapor-phase reaction of thiolane with methoxymethylidene reagents has been reported .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethylidene)thiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiolane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethylidene group, leading to the formation of various substituted thiolane derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide, methoxymethylidene chloride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Substituted thiolane derivatives.

Mechanism of Action

The mechanism of action of 3-(Methoxymethylidene)thiolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom can form strong bonds with metals, making it an effective ligand in coordination chemistry . Additionally, its methoxymethylidene group can participate in various substitution reactions, leading to the formation of biologically active derivatives .

Comparison with Similar Compounds

Uniqueness: 3-(Methoxymethylidene)thiolane is unique due to its methoxymethylidene group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound in both academic research and industrial applications.

Properties

CAS No.

112996-47-1

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

3-(methoxymethylidene)thiolane

InChI

InChI=1S/C6H10OS/c1-7-4-6-2-3-8-5-6/h4H,2-3,5H2,1H3

InChI Key

BYOJENQEOFIGCC-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCSC1

Origin of Product

United States

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